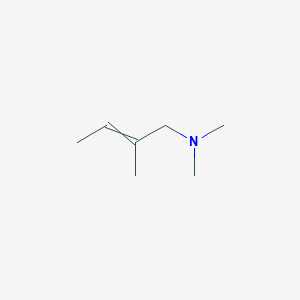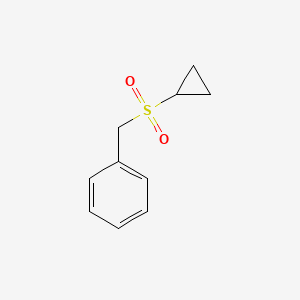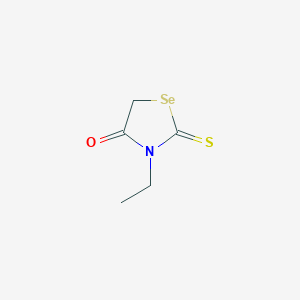
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one is a heterocyclic compound containing selenium and sulfur atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further modified to introduce selenium atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides and selenides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, selenoxides, and substituted selenazolidinones.
科学研究应用
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Selenium-containing compounds are known for their anticancer, antiviral, and antibacterial properties.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound is similar in structure but contains sulfur instead of selenium.
1,3-Selenazolidin-4-one: Lacks the ethyl and sulfanylidene groups but shares the selenazolidinone core structure.
Uniqueness
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one is unique due to the presence of both sulfur and selenium atoms in its structure. This dual presence imparts distinct chemical reactivity and biological activity compared to its sulfur-only or selenium-only counterparts .
属性
CAS 编号 |
37027-79-5 |
|---|---|
分子式 |
C5H7NOSSe |
分子量 |
208.15 g/mol |
IUPAC 名称 |
3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one |
InChI |
InChI=1S/C5H7NOSSe/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 |
InChI 键 |
OZSLHMIPHJJONI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C[Se]C1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



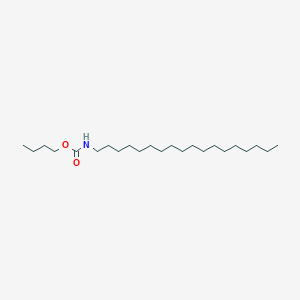


![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
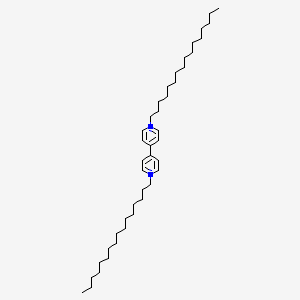

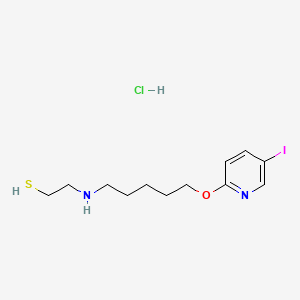
![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
